5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine
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Description
5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a useful research compound. Its molecular formula is C8H7BrF2N2O2 and its molecular weight is 281.05 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C8H8BrF2N3O2
- Molecular Weight : 276.07 g/mol
- IUPAC Name : 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Histone Deacetylases (HDACs) : The introduction of fluorine in the compound enhances its binding affinity to HDACs, which play a crucial role in cancer cell proliferation and survival .
- Nucleoside Transporters : The compound exhibits significant inhibitory effects on concentrative nucleoside transporters (CNTs), which are involved in nucleoside uptake in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
-
Cell Line Studies :
- The compound demonstrated cytotoxicity against various cancer cell lines, including U87 glioblastoma cells, with an IC50 value reported at approximately 45.2 μM .
- Flow cytometry analyses indicated that the compound induces apoptosis in MCF cell lines, suggesting a potential mechanism for its anticancer effects .
- Animal Studies :
Case Study 1: Inhibition of Cancer Cell Proliferation
A study focused on the effects of this compound on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The study utilized both in vitro assays and in vivo models to validate the findings.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
U87 Glioblastoma | 45.2 | Apoptosis via HDAC inhibition |
MCF-7 Breast | 25.72 | Induction of apoptosis |
Case Study 2: Antibacterial Screening
In a related study assessing compounds with similar functional groups, several derivatives exhibited potent antibacterial activity against Escherichia coli. While specific data for this compound was not available, the results suggest a promising avenue for further exploration.
Properties
Molecular Formula |
C8H7BrF2N2O2 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H7BrF2N2O2/c9-5-3-7(12-2-1-10)8(13(14)15)4-6(5)11/h3-4,12H,1-2H2 |
InChI Key |
FCEKLULWIQVFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NCCF |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.